Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate
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Overview
Description
Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is an organic compound that belongs to the class of butyl esters. This compound is characterized by its pyran ring structure, which is a six-membered ring containing one oxygen atom. The presence of the butyl group and the carboxylate functional group makes this compound versatile in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can be achieved through several methods. One common approach involves the esterification of 4-oxo-3,4-dihydro-2H-pyran-2-carboxylic acid with butanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of butyl esters, including this compound, can be optimized using flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes. The use of flow microreactors allows for precise control over reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the butyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of new esters or amides.
Scientific Research Applications
Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that participate in biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl (2S)- (p-tolylsulfonyloxy)propionate: This compound is used in the direct alkylation of indole derivatives and shares a similar ester functional group.
n-Butyl L-lactate: This compound is used in various industrial applications and has a similar butyl ester structure.
Uniqueness
Butyl (2S)-4-oxo-3,4-dihydro-2H-pyran-2-carboxylate is unique due to its pyran ring structure, which imparts distinct chemical properties and reactivity. This structural feature differentiates it from other butyl esters and contributes to its versatility in various applications.
Properties
CAS No. |
172926-74-8 |
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Molecular Formula |
C10H14O4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
butyl (2S)-4-oxo-2,3-dihydropyran-2-carboxylate |
InChI |
InChI=1S/C10H14O4/c1-2-3-5-14-10(12)9-7-8(11)4-6-13-9/h4,6,9H,2-3,5,7H2,1H3/t9-/m0/s1 |
InChI Key |
QTTDTNKAFRMTMH-VIFPVBQESA-N |
Isomeric SMILES |
CCCCOC(=O)[C@@H]1CC(=O)C=CO1 |
Canonical SMILES |
CCCCOC(=O)C1CC(=O)C=CO1 |
Origin of Product |
United States |
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